molecular formula C14H15NO B12282608 N-(4-methoxyphenyl)-2-methylaniline

N-(4-methoxyphenyl)-2-methylaniline

Cat. No.: B12282608
M. Wt: 213.27 g/mol
InChI Key: PTVYAMAREYFYBU-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group (-OCH₃) attached to the benzene ring and a methyl group (-CH₃) attached to the aniline nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-methylaniline can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with 2-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and distillation .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfuric acid as a catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of this compound.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s methoxy and methyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-methylbenzamide
  • N-(4-methoxyphenyl)-2-methylphenylamine
  • N-(4-methoxyphenyl)-2-methylphenylacetamide

Uniqueness

N-(4-methoxyphenyl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methylaniline

InChI

InChI=1S/C14H15NO/c1-11-5-3-4-6-14(11)15-12-7-9-13(16-2)10-8-12/h3-10,15H,1-2H3

InChI Key

PTVYAMAREYFYBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=CC=C(C=C2)OC

Origin of Product

United States

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